molecular formula C5H11NO2S B3044143 DL-METHIONINE-D3 CAS No. 284665-20-9

DL-METHIONINE-D3

Cat. No.: B3044143
CAS No.: 284665-20-9
M. Wt: 152.23 g/mol
InChI Key: FFEARJCKVFRZRR-FIBGUPNXSA-N
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Description

DL-Methionine-d3 (S-methyl-d3) is a stable isotope-labeled derivative of DL-methionine, where three hydrogen atoms on the methyl group (SCH₃) are replaced with deuterium (CD₃). Its molecular formula is C₅D₃H₈NO₂S, with a molecular weight of 152.23 g/mol and a CAS number of 284665-20-9 . This compound is synthesized to ≥98% chemical purity and ≥98% isotopic enrichment (atom% D), making it ideal for use as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) . Its primary applications include:

  • Quantitative analysis in pharmaceutical quality control (QC) and method validation .
  • Tracing metabolic pathways in biochemical research .
  • Serving as a reference standard for non-deuterated DL-methionine in regulatory submissions (e.g., ANDA) .

Preparation Methods

The synthesis of DL-Methionine-D3 involves the incorporation of deuterium into DL-Methionine. One common method for producing DL-Methionine involves the reaction of acrolein with methyl mercaptan, followed by the formation of a hydantoin ring . The process typically includes the following steps:

    Reaction of acrolein with methyl mercaptan: This reaction occurs in the presence of hydrocyanic acid and ammonium carbonate.

    Formation of hydantoin ring: The intermediate product undergoes a ring-forming reaction to produce hydantoin.

    Conversion to DL-Methionine: The hydantoin is then converted to DL-Methionine through a series of reactions involving sodium hydroxide and hydrochloric acid.

Industrial production methods often involve optimizing these reactions to achieve high yields and purity .

Chemical Reactions Analysis

DL-Methionine-D3 undergoes various chemical reactions, including:

    Oxidation: DL-Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.

    Reduction: Reduction reactions can convert methionine sulfoxide back to methionine.

    Substitution: DL-Methionine can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

DL-Methionine-D3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies due to its deuterium labeling.

    Biology: Investigated for its role in oxidative stress defense and its effects on cellular metabolism.

    Medicine: Studied for its potential therapeutic effects in conditions related to oxidative stress and inflammation.

    Industry: Used in animal feed to improve growth performance and antioxidant capacity

Comparison with Similar Compounds

Comparison with Similar Compounds

DL-Methionine (Non-Deuterated)

Structure: C₅H₁₁NO₂S (lacks deuterium substitution). CAS: 59-51-8 .

Property DL-Methionine-d3 DL-Methionine
Isotopic Label CD₃ (S-methyl-d3) None
Molecular Weight 152.23 g/mol 149.21 g/mol
Applications Analytical standard, metabolic studies Dietary supplement, protein synthesis
Safety Limited toxicity data Non-hazardous per CLP classification
Cost High (due to isotopic enrichment) Low

Key Differences :

  • This compound is metabolically inert in deuterated positions, enabling precise tracking in tracer studies, whereas non-deuterated DL-methionine participates actively in biological processes .
  • Storage conditions for DL-methionine require avoiding heat and oxidizers , while deuterated forms may demand stricter handling to maintain isotopic integrity.

L-Methionine-d3 (S-methyl-d3)

Structure : Enantiomerically pure L-form with CD₃ substitution.
CAS : 13010-53-2 .

Property This compound L-Methionine-d3
Stereochemistry Racemic mixture (D+L) L-enantiomer only
Applications General analytical standards Chiral-specific studies (e.g., enzyme kinetics)
Price ~¥19,800/500mg (DL) Higher (due to enantiopurity)

Key Differences :

  • L-Methionine-d3 is preferred in studies requiring stereochemical specificity, such as enzyme-catalyzed reactions , whereas this compound is used for cost-effective racemic analyses .

N-Acetyl-DL-Methionine

CAS: Not explicitly listed (see ).

Property This compound N-Ac-DL-Methionine
Functional Group Deuterated methyl Acetylated amino group
Applications Analytical standards Enzymatic resolution (e.g., L-methionine production)
Synthesis Isotopic labeling Acetylation of DL-methionine

Key Differences :

  • N-Ac-DL-Methionine is used in industrial-scale separation processes (e.g., ion-exchange chromatography for L-methionine isolation) , whereas this compound is reserved for analytical precision.

DL-Methionine Isotopic Variants (¹³C, ¹⁵N, Multi-Deuterated)

Examples :

  • DL-Methionine-¹³C, -d1/d2/d3 .
  • DL-Methionine-¹³C₅,¹⁵N, d5-(methyl-d3) .
Property This compound Multi-Isotopic Variants
Isotopic Complexity Single-label (D3) Combined ¹³C, ¹⁵N, and D labels
Applications Single-tracer studies Multi-dimensional metabolic tracing
Cost Moderate Extremely high

Key Differences :

  • Multi-isotopic variants enable complex metabolic flux analysis but require advanced instrumentation for detection .

Biological Activity

DL-Methionine-D3 (DL-Met-D3) is a sulfur-containing amino acid that plays a crucial role in various biological processes. It is a racemic mixture of D-methionine and L-methionine, commonly used in animal nutrition and human dietary supplements. This article explores its biological activities, focusing on growth performance, intestinal health, and cellular mechanisms.

Overview of this compound

DL-Met-D3 is synthesized chemically and consists of equal parts D-methionine and L-methionine. While L-methionine is biologically active and readily utilized by the body, D-methionine requires conversion to L-methionine via D-amino acid oxidase for effective use. The compound is significant in animal feed, particularly for poultry and fish, enhancing growth performance and health.

Biological Functions

1. Growth Performance

Research indicates that dietary supplementation with DL-Met-D3 significantly enhances growth metrics in various animal models:

  • Broilers : A study involving 1,584 broiler chickens demonstrated that DL-Met-D3 improved average daily gain (ADG) and feed conversion ratios compared to control groups. The relative bioavailability of L-methionine was found to be 142.5% when compared to DL-Met-D3, indicating superior efficacy in promoting growth .
  • Nile Tilapia : Supplementation with DL-Met-D3 increased growth performance and antioxidant capacity while improving essential amino acid content and intestinal microbiota diversity .
Animal ModelGrowth Metric ImprovementRelative Bioavailability
BroilersIncreased ADG142.5%
Nile TilapiaEnhanced growthNot specified

2. Intestinal Health

DL-Met-D3 has been shown to improve intestinal morphology and functionality:

  • Intestinal Development : In squabs (young pigeons), supplementation with DL-Met-D3 resulted in increased villus height, villus-to-crypt ratio, and expression of tight junction proteins such as ZO-1 and Claudin-1. These changes indicate enhanced intestinal barrier function and nutrient absorption .
  • Cell Proliferation : The compound promotes the proliferation of intestinal epithelial cells, as evidenced by increased expression of cell proliferation markers like Ki67 and PCNA in the jejunum .
ParameterControl GroupDL-Met-D3 GroupSignificance (p-value)
Villus HeightLowerHigher<0.05
Ki67 ExpressionLowerHigher<0.05
PCNA ExpressionLowerHigher<0.05

The biological activity of DL-Met-D3 involves several cellular mechanisms:

1. Wnt/β-Catenin Signaling Pathway

DL-Met-D3 activates the Wnt/β-catenin signaling pathway, which plays a vital role in cell proliferation and differentiation:

  • Receptor Interaction : Molecular docking studies suggest that DL-Met binds to the membrane receptor Frizzled 7 (FZD7), enhancing Wnt signaling activity. This activation leads to increased expression of downstream targets involved in cell growth and intestinal health .

2. Enzyme Activity Modulation

Supplementation with DL-Met-D3 affects various metabolic pathways:

  • Methionine Metabolism : Studies show that DL-Met supplementation decreases methionine adenosyl transferase (MAT) activity while increasing cystathionine β-synthase (CBS) activity, promoting sulfur transfer pathways beneficial for growth .

Case Studies

Several studies have explored the effects of DL-Met-D3 on different species:

  • Poultry Studies : One study assessed the impact of varying levels of DL-Met on feather traits and overall health in medium-growing yellow-feathered broilers, demonstrating improvements in feather length and overall health metrics compared to control diets .
  • Aquaculture Research : Another study focused on Nile tilapia showed that DL-Met supplementation alleviated negative effects from reduced fishmeal in diets, leading to improved growth performance and gut health .

Q & A

Basic Research Questions

Q. How can DL-Methionine-D3 be reliably characterized for isotopic purity in metabolic studies?

Methodological Answer: Isotopic purity is critical for tracer studies. Researchers should use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions (e.g., S-methyl-d3) and mass spectrometry (MS) to quantify isotopic enrichment . For example, Kanto Reagents' this compound (CAS 284665-20-9) specifies 98 atom% D, validated via high-resolution MS . Ensure calibration against non-deuterated methionine to distinguish background noise from true isotopic signals .

Q. What analytical techniques are recommended for distinguishing this compound from endogenous methionine in biological samples?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Deuterated methionine exhibits a distinct mass shift (e.g., +3 Da for S-methyl-d3), enabling separation from endogenous methionine. Pre-column derivatization (e.g., with dansyl chloride) enhances ionization efficiency and retention time reproducibility . Validate methods using spiked matrices (e.g., serum) to assess recovery rates and matrix effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: While this compound is not classified as hazardous under GHS, standard precautions include:

  • Using nitrile gloves and lab coats to prevent skin contact.
  • Storing the compound in airtight containers at -20°C to prevent isotopic exchange with ambient moisture .
  • Disposing of waste via licensed chemical waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers address isotopic interference when quantifying this compound in complex biological systems?

Methodological Answer: Isotopic interference may arise from natural abundance deuterium or metabolic byproducts. Mitigation strategies include:

  • Parallel reaction monitoring (PRM) : Monitor unique fragment ions (e.g., m/z 104 for S-methyl-d3) to reduce cross-talk with non-deuterated fragments .
  • Stable isotope-coded affinity tagging (SICAT) : Chemically label metabolites post-extraction to isolate deuterated species .
  • Kinetic modeling : Use compartmental models to differentiate between exogenous this compound and endogenous pools in turnover studies .

Q. What experimental design considerations are critical for bioavailability studies comparing this compound with its analogs (e.g., hydroxy analogues)?

Methodological Answer:

  • Crossover trials : Administer this compound and its analog to the same cohort with washout periods to minimize inter-individual variability .
  • Dose-response calibration : Use graded doses to establish linearity in absorption metrics (e.g., AUC, Cmax).
  • Isotope dilution analysis : Spike internal standards (e.g., DL-Methionine-<sup>13</sup>C) to correct for extraction efficiency .

Q. How should contradictory data on this compound’s oxidative stress modulation be resolved?

Methodological Answer: Contradictions may stem from cell type-specific responses or assay variability. To reconcile findings:

  • Multi-omics integration : Pair transcriptomics (e.g., Nrf2 pathway activation) with redox metabolomics (e.g., glutathione ratios) to capture system-wide effects .
  • Standardized in vitro models : Use primary hepatocytes or immortalized cell lines (e.g., HepG2) under controlled oxygen tension (e.g., 5% O2 for physiologically relevant hypoxia) .
  • Meta-analysis : Pool data from studies using comparable deuterium labeling positions and dosages .

Q. Method Validation and Traceability

Q. What steps ensure traceability of this compound to pharmacopeial standards?

Methodological Answer:

  • Certified reference materials (CRMs) : Source this compound with certificates traceable to USP/EP standards, including batch-specific NMR and MS data .
  • Inter-laboratory comparisons : Participate in proficiency testing programs (e.g., ISO/IEC 17043) to validate assay reproducibility .

Q. How can researchers optimize sample preparation to minimize deuterium loss during extraction?

Methodological Answer:

  • Acidified extraction : Use 0.1% formic acid in methanol to stabilize labile deuterium bonds .
  • Lyophilization avoidance : Prefer vacuum centrifugation at ≤30°C to prevent isotopic exchange during drying .
  • Quality controls : Include process blanks and deuterated recovery standards (e.g., DL-Methionine-d4) to monitor losses .

Properties

IUPAC Name

2-amino-4-(trideuteriomethylsulfanyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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